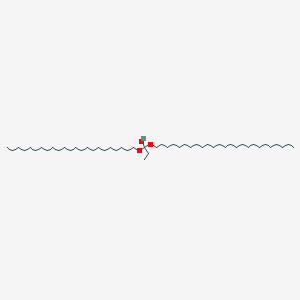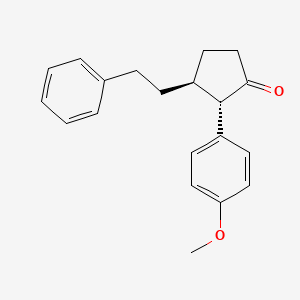
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the use of a cyclopentanone derivative as the starting material. The synthetic route typically includes the following steps:
Formation of the cyclopentanone ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 4-methoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the cyclopentanone ring is reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 2-phenylethyl group: This can be achieved through a Grignard reaction, where the intermediate product is reacted with phenylethylmagnesium bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-ol: A similar compound with an alcohol group instead of a ketone group.
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentane: A similar compound with a fully saturated cyclopentane ring.
Uniqueness
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both 4-methoxyphenyl and 2-phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
824390-78-5 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2S,3S)-2-(4-methoxyphenyl)-3-(2-phenylethyl)cyclopentan-1-one |
InChI |
InChI=1S/C20H22O2/c1-22-18-12-9-17(10-13-18)20-16(11-14-19(20)21)8-7-15-5-3-2-4-6-15/h2-6,9-10,12-13,16,20H,7-8,11,14H2,1H3/t16-,20-/m0/s1 |
Clé InChI |
UPUZAIQZLRXKSM-JXFKEZNVSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@@H]2[C@H](CCC2=O)CCC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=C(C=C1)C2C(CCC2=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


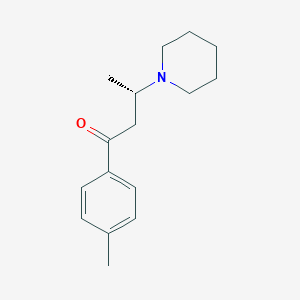
![Pyridinium, 1-[(6-methyl-4-oxo-4H-1-benzopyran-2-yl)methyl]-, iodide](/img/structure/B14221951.png)

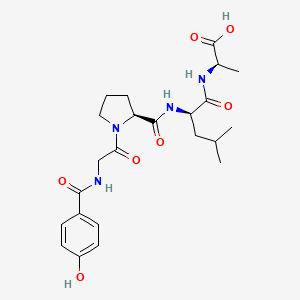
![1-[(Pentan-3-yl)oxy]octane](/img/structure/B14221967.png)
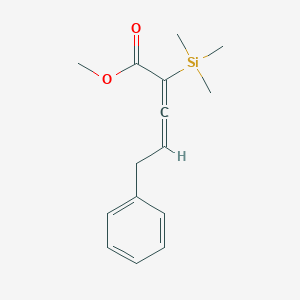
![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
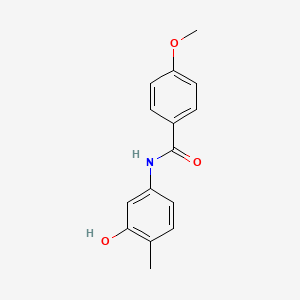
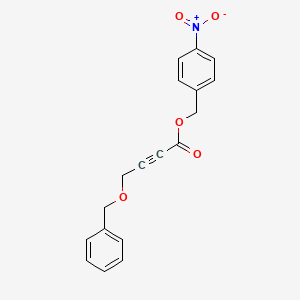
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
